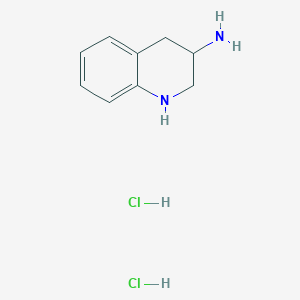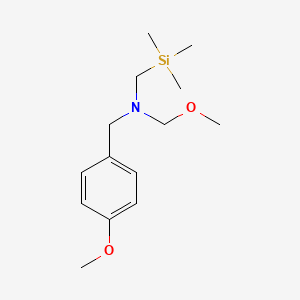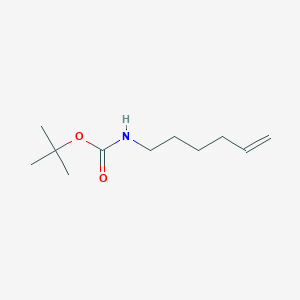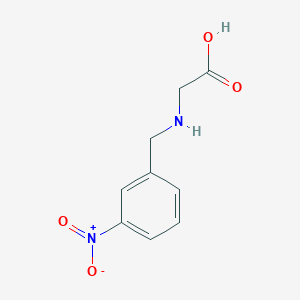
3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine
Übersicht
Beschreibung
3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine, also known as IPI-145, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. IPI-145 belongs to a class of compounds known as phosphoinositide 3-kinase (PI3K) inhibitors, which have been shown to have promising effects in the treatment of various diseases. In
Wirkmechanismus
3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine works by inhibiting the activity of PI3K, which is an enzyme that plays a key role in cell signaling pathways. PI3K is involved in a wide range of cellular processes, including cell growth, proliferation, and survival. By inhibiting PI3K, 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine can disrupt these pathways and induce apoptosis in cancer cells. In addition, 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine can also suppress the activity of immune cells, which can help to reduce inflammation and tissue damage in autoimmune diseases.
Biochemical and Physiological Effects:
3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine has been shown to have a number of biochemical and physiological effects. In cancer cells, 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine can induce apoptosis by disrupting cell signaling pathways. In addition, 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine can also inhibit angiogenesis, which is the process by which tumors develop their own blood supply. In autoimmune diseases, 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine can suppress the activity of immune cells, which can help to reduce inflammation and tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine is that it has been shown to have a high degree of selectivity for PI3K. This means that it is less likely to have off-target effects on other cellular processes. In addition, 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine has also been shown to have good pharmacokinetic properties, which means that it can be administered orally and has a long half-life. However, one of the limitations of 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine is that it has a relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine. One area of interest is the development of combination therapies that include 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine and other drugs. For example, 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine has been shown to have synergistic effects when combined with other PI3K inhibitors or with drugs that target other cellular pathways. In addition, there is also interest in the development of more potent and selective PI3K inhibitors that can overcome some of the limitations of 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine, such as its low solubility in water. Finally, there is also interest in exploring the potential use of 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine in other disease areas, such as cardiovascular disease and neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research involves the treatment of cancer. PI3K inhibitors have been shown to inhibit tumor growth and induce apoptosis in cancer cells. In addition, 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine has also been investigated for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. PI3K inhibitors have been shown to suppress the activity of immune cells, which can help to reduce inflammation and tissue damage in these conditions.
Eigenschaften
IUPAC Name |
5-(4-iodophenyl)-2-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12IN3/c16-12-8-6-11(7-9-12)14-10-15(17)19(18-14)13-4-2-1-3-5-13/h1-10H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXQDKZROUTIQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655868 | |
| Record name | 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine | |
CAS RN |
1017781-34-8 | |
| Record name | 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017781-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzyl 4-(8-chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B1497917.png)


amino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B1497922.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B1497925.png)


amino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B1497935.png)
![Benzyl 4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B1497938.png)

![1-Azabicyclo[2.2.2]octane-3-carbonitrile, 3-(methylamino)](/img/structure/B1497945.png)

